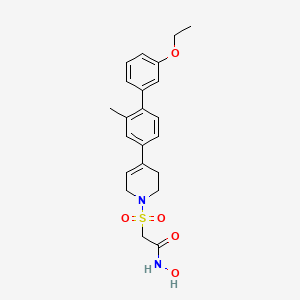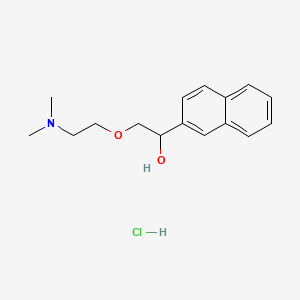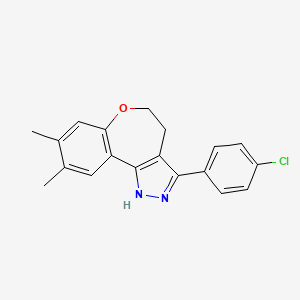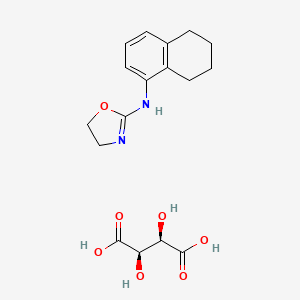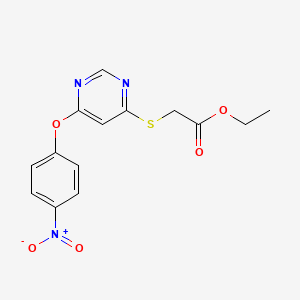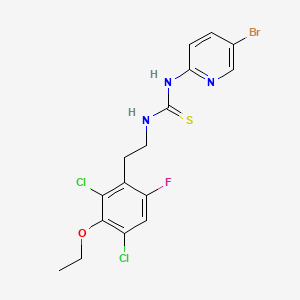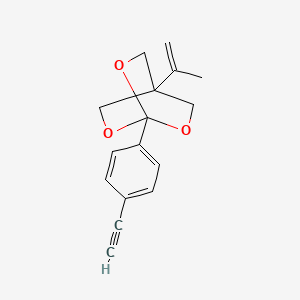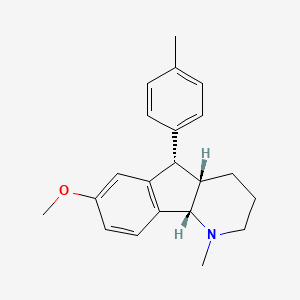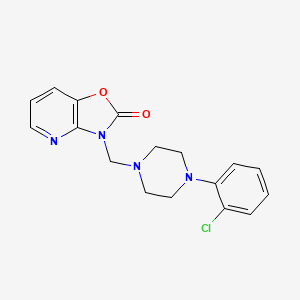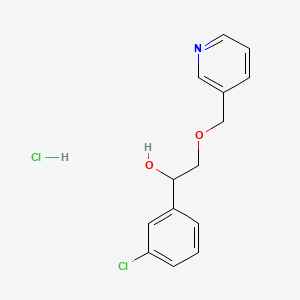
3-Chloro-alpha-((3-pyridinylmethoxy)methyl)benzenemethanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-alpha-((3-pyridinylmethoxy)methyl)benzenemethanol hydrochloride is a chemical compound with the molecular formula C14H15Cl2NO2 and a molecular weight of 300.1804 . This compound is of interest due to its unique structure, which includes a pyridine ring, a chlorinated benzene ring, and a methanol group. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and the use of catalysts to optimize the reaction conditions. The process typically includes steps such as purification and crystallization to obtain the final product in high purity. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), ensures the quality and consistency of the product.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-alpha-((3-pyridinylmethoxy)methyl)benzenemethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield benzaldehyde or benzoic acid derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.
Aplicaciones Científicas De Investigación
3-Chloro-alpha-((3-pyridinylmethoxy)methyl)benzenemethanol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Chloro-alpha-((3-pyridinylmethoxy)methyl)benzenemethanol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-alpha-((3-pyridinylmethoxy)methyl)benzenemethanol: The non-hydrochloride form of the compound.
3-Chloro-alpha-((3-pyridinylmethoxy)methyl)benzeneethanol: A similar compound with an ethyl group instead of a methanol group.
Uniqueness
3-Chloro-alpha-((3-pyridinylmethoxy)methyl)benzenemethanol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industrial applications.
Propiedades
Número CAS |
131962-33-9 |
|---|---|
Fórmula molecular |
C14H15Cl2NO2 |
Peso molecular |
300.2 g/mol |
Nombre IUPAC |
1-(3-chlorophenyl)-2-(pyridin-3-ylmethoxy)ethanol;hydrochloride |
InChI |
InChI=1S/C14H14ClNO2.ClH/c15-13-5-1-4-12(7-13)14(17)10-18-9-11-3-2-6-16-8-11;/h1-8,14,17H,9-10H2;1H |
Clave InChI |
CHHSYBVITYGMFC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)C(COCC2=CN=CC=C2)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




